(2-Cyanobenzyl)boronic acid
Description
Properties
IUPAC Name |
(2-cyanophenyl)methylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHTOOQOLWBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 2 Cyanobenzyl Boronic Acid in Advanced Organic Synthesis and Catalysis
Cross-Coupling Reactions Employing (2-Cyanobenzyl)boronic Acid
Cross-coupling reactions are powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, with boronic acids being key reagents, particularly in metal-catalyzed processes.
The Suzuki-Miyaura coupling is one of the most important and widely utilized methods for the formation of C-C bonds, typically between sp2-hybridized carbon atoms. The reaction joins an organoboron compound (like this compound) with an organic halide or triflate using a palladium catalyst and a base. Although specific examples detailing the use of this compound are not prevalent in readily accessible literature, its participation would follow a well-understood catalytic cycle.
General Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid (in this case, the 2-cyanobenzyl group) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
Reductive Elimination: The two organic fragments on the palladium complex (R¹ and the 2-cyanobenzyl group) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.
Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a general Suzuki-Miyaura reaction, not a specific reaction involving this compound.
| Reactant 1 (Organic Halide) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |
Beyond palladium, other transition metals, particularly nickel, have emerged as powerful catalysts for cross-coupling reactions. Nickel catalysts are often more cost-effective and can enable challenging transformations, such as the activation of typically inert C-F bonds.
In a nickel-catalyzed C-F activation coupling, a low-valent nickel complex can insert into the strong carbon-fluorine bond of an aryl fluoride. The resulting organonickel species can then undergo transmetalation with a boronic acid, such as this compound, followed by reductive elimination to form a new C-C bond. These reactions often require specific ligands to facilitate the catalytic cycle and proceed under mild conditions. This methodology allows for the synthesis of a variety of 2-arylbenzofurans and other complex molecules.
While specific studies employing this compound in Ni-catalyzed C-F activation were not identified, its general reactivity profile makes it a plausible substrate for such transformations.
Table 2: General Scheme for Nickel-Catalyzed C-F Activation Coupling This table illustrates the principle of the reaction, not a specific example with this compound.
| Aryl Fluoride | Boronic Acid | Catalyst System | Typical Product |
|---|
In the pursuit of more sustainable and cost-effective synthesis, transition-metal-free cross-coupling reactions have gained significant attention. While less common than their metal-catalyzed counterparts, several strategies have been developed for coupling organoboron compounds without a transition metal catalyst.
One such approach involves the reaction of benzyl (B1604629) halides with arylboronic acids, which can proceed via a 1,2-metallate shift mechanism. In this type of reaction, a zwitterionic boron "ate" complex is formed, which then rearranges to create the new C-C bond. These reactions exhibit unique chemoselectivity, often leaving C(sp²)-halides untouched while reacting with C(sp³)-halides. Although documented examples specifically using this compound are scarce, the principles suggest its potential utility in such protocols, likely reacting with a suitable electrophile under the right activating conditions.
Catalytic Applications of Boronic Acid Derivatives
Boronic acids are not only reagents in cross-coupling reactions but can also function as catalysts themselves. rsc.org This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate substrates. rsc.orgnih.gov
Boronic Acid Catalysis (BAC) is an emerging area that utilizes the ability of boronic acids to act as mild, covalent catalysts. rsc.orgnih.gov The fundamental principle of BAC lies in the reversible formation of covalent bonds between the boronic acid and hydroxyl-containing functional groups, such as those in carboxylic acids, alcohols, and diols. researchgate.netualberta.ca
The key features of BAC include:
Lewis Acidity: The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, allowing it to accept a pair of electrons from a Lewis base (like an oxygen atom from a hydroxyl group). nih.govresearchgate.net
Reversible Covalent Bonding: Boronic acids react with hydroxyl groups to form boronate esters. This interaction is reversible, allowing for catalytic turnover. researchgate.netualberta.ca
Modes of Activation: This interaction can lead to two primary modes of activation:
Electrophilic Activation: The substrate becomes more electrophilic and susceptible to attack by a nucleophile. rsc.orgresearchgate.net
Nucleophilic Activation: The formation of a tetrahedral, anionic boronate complex can increase the nucleophilicity of the substrate. rsc.orgresearchgate.net
BAC provides a green and atom-economical alternative to many traditional synthetic methods by avoiding the need for stoichiometric activating agents. rsc.orgresearchgate.net
A prominent application of Boronic Acid Catalysis is the electrophilic activation of carboxylic acids and alcohols. rsc.org This strategy facilitates important transformations such as amidation, esterification, and C-C bond formation under mild conditions. nih.govresearchgate.net
Activation of Carboxylic Acids: A boronic acid catalyst reacts with a carboxylic acid to form an acyloxyboronate intermediate. In this intermediate, the carbonyl carbon is significantly more electrophilic than in the free carboxylic acid. This activated species can then be readily attacked by a nucleophile, such as an amine, to form an amide, with water as the only byproduct. rsc.orgnih.gov This process avoids the need for traditional, often harsh, coupling reagents.
Activation of Alcohols: Alcohols can also be activated by boronic acid catalysts. rsc.org The catalyst forms a boronate ester with the alcohol's hydroxyl group. Particularly with benzylic or allylic alcohols, this process polarizes the C-O bond, facilitating its cleavage to form a carbocation intermediate. researchgate.netresearchgate.netacs.org This carbocation can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.org Electron-deficient arylboronic acids are often more effective in this mode of catalysis due to their higher Lewis acidity. ualberta.ca
General Boronic Acid Catalysis (BAC) Principles in Organic Transformations
Cycloaddition Reactions (e.g., Diels-Alder)
While specific documented applications of this compound as a catalyst in cycloaddition reactions are not prevalent in the reviewed literature, the broader class of arylboronic acids is recognized for its capacity to catalyze Diels-Alder reactions. researchgate.net These reactions, which form six-membered rings, are fundamental in organic synthesis. masterorganicchemistry.com Boronic acids typically function as mild Lewis acid catalysts that activate dienophiles, particularly those containing a carbonyl group like unsaturated carboxylic acids. researchgate.net
The catalytic mechanism involves the reversible formation of an acyloxyboronate intermediate between the boronic acid and the dienophile (e.g., an alkynoic acid). This intermediate lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the [4+2] cycloaddition with a diene. researchgate.net The electron-withdrawing nature of the cyano group in this compound is expected to enhance the Lewis acidity of the boron center, potentially making it a more effective catalyst compared to unsubstituted phenylboronic acid. This enhanced acidity could lead to greater activation of the dienophile and faster reaction rates. nih.gov The catalytic cycle would conclude with the hydrolysis of the boronate ester of the product, regenerating the boronic acid catalyst.
Carbonyl Condensation Reactions (e.g., Aldol)
Direct applications of this compound in carbonyl condensation reactions, such as the Aldol (B89426) reaction, are not extensively detailed in current research literature. However, the principles of boron-mediated Aldol reactions provide a clear framework for its potential utility. Boron-based reagents are widely used to control the stereoselectivity of Aldol reactions by forming boron enolates. youtube.com
The process, often termed a "soft enolization," involves the reaction of a ketone or aldehyde with a haloborane in the presence of a mild base. This method allows for the selective formation of a specific enolate geometry (E or Z). This boron enolate then reacts with an aldehyde via a highly organized, six-membered cyclic transition state, known as the Zimmerman-Traxler model. youtube.com This pre-organized state allows for precise control over the relative stereochemistry of the newly formed stereocenters in the β-hydroxy carbonyl product. While dialkylboron halides are common, arylboronic acids can also be precursors to the reactive species under certain conditions. The Lewis acidity of this compound, enhanced by the cyano group, could facilitate the initial coordination to the carbonyl reactant, a key step in enolate formation.
Different catalysts, including acidic, basic, and acid-base amphoteric systems, are employed for Aldol condensations, each with distinct advantages regarding conversion and yield. researchgate.netsemanticscholar.org
Acylation and Alkylation Reactions
Specific catalytic use of this compound in Friedel-Crafts type acylation and alkylation reactions is not a primary focus of the available literature. These reactions are classic methods for forming carbon-carbon bonds with aromatic rings. libretexts.orgorganic-chemistry.org However, a well-established application of arylboronic acids is the catalysis of dehydrative C-alkylation reactions. researchgate.net
In this role, the arylboronic acid activates benzylic alcohols toward nucleophilic attack from soft carbon nucleophiles like 1,3-dicarbonyl compounds. The reaction proceeds through the formation of a boronate ester intermediate, which facilitates the departure of the hydroxyl group as water, generating a stabilized carbocation. This electrophile is then intercepted by the nucleophile to form the new C-C bond. The use of a boronic acid with electron-withdrawing substituents, such as 3,5-bis(trifluoromethyl)phenylboronic acid, has been shown to be highly effective. researchgate.net By analogy, this compound, possessing an electron-withdrawing cyano group, would be a viable candidate for this type of transformation. In some cases, a two-component system using a co-catalyst like perfluoropinacol (B1203177) can enhance the reactivity of the boronic acid catalyst, especially with deactivated alcohol substrates. rsc.org
Supramolecular Catalysis Featuring Related Boronic Acid Derivatives
Design Principles of Chiral Lewis Acid Catalysts Incorporating Cyanoarylboronic Acids (e.g., 2-Cyanophenylboronic Acid)
The design of effective chiral Lewis acid catalysts is a cornerstone of asymmetric synthesis, aiming to create a well-defined, three-dimensional environment that forces a reaction to proceed through a lower-energy pathway for one enantiomer over the other. 140.122.64nih.gov A common strategy involves incorporating an electron-deficient element, such as boron, into a rigid and sterically demanding chiral scaffold. rsc.org Cyanoarylboronic acids, particularly 2-cyanophenylboronic acid, serve as valuable building blocks in this context.
Key design principles include:
Rigid Chiral Backbone: The catalyst framework, often derived from sources like BINOL (1,1'-bi-2-naphthol), TADDOLs, or amino acids, provides a predictable and conformationally restricted structure. This rigidity is crucial for effective transmission of chirality from the catalyst to the substrate.
Strong Lewis Acidity: The catalytic activity relies on the Lewis acid's ability to coordinate to and activate a substrate (e.g., a carbonyl group). Electron-withdrawing groups on the arylboronic acid moiety, such as a cyano group, enhance the boron's Lewis acidity, making the catalyst more potent. semanticscholar.org
Multi-point Interaction: High levels of stereocontrol are often achieved when the catalyst can bind to the substrate at two or more points. nih.gov This fixes the substrate's orientation within the chiral pocket. A cyano group ortho to the boronic acid can act as a secondary, weak Lewis basic site, providing an additional coordination point for the substrate, thereby restricting its conformational freedom in the transition state.
Role of the Cyano Group in Boron Coordination and Stereocontrol
The cyano group plays a multifaceted role in directing the outcome of reactions catalyzed by chiral cyanoarylboronic acid derivatives. Its influence stems from both electronic and steric effects that are critical for achieving high stereocontrol. nih.govnih.gov
Electronic Enhancement of Lewis Acidity: The primary role of the cyano group is its strong electron-withdrawing inductive effect. This effect depletes electron density from the aromatic ring and, consequently, from the boron atom. This polarization increases the boron's positive character, making it a stronger Lewis acid. A more Lewis acidic catalyst can coordinate more strongly and effectively to the substrate, lowering the activation energy for the desired transformation. semanticscholar.org
Secondary Coordination Site: The nitrogen atom of the cyano group possesses a lone pair of electrons and can function as a Lewis basic coordination site. In a well-designed catalyst, this allows for a secondary, non-covalent interaction with the bound substrate. This "two-point binding" model is instrumental in locking the substrate into a single, highly ordered orientation within the catalyst's chiral environment. This rigid assembly ensures that the nucleophilic attack occurs on a specific enantiotopic face of the electrophile, leading to high enantioselectivity. nih.gov
Applications in Asymmetric Organic Reactions
Chiral Lewis acid catalysts derived from or featuring cyanoarylboronic acid motifs have been applied to a range of important asymmetric transformations. While specific examples using this compound are sparse, the utility of the broader class demonstrates their potential.
Notable applications include:
Asymmetric Additions to Carbonyls: Chiral boronic acid-based catalysts are effective in promoting the enantioselective addition of nucleophiles, such as arylboronic acids, to aldehydes. For instance, Ru-catalyzed systems with chiral phosphine (B1218219) ligands can facilitate the addition of arylboronic acids to aliphatic aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. nih.gov
Asymmetric Cycloaddition Reactions: Catalysts featuring a chiral Lewis acidic boron center are used to control the stereochemistry of cycloadditions, such as [2+2] and [3+2] reactions. nih.gov By coordinating to the dienophile or another reactant, the catalyst ensures the cycloaddition proceeds through a transition state that favors the formation of one enantiomer of the cyclic product.
Asymmetric Conjugate Additions: The enantioselective addition of nucleophiles to α,β-unsaturated systems is another key application. Boronic acids are used in rhodium- or copper-catalyzed conjugate additions to generate enantiomerically enriched compounds, which are valuable synthetic intermediates. researchgate.netunizar.es
The performance of these catalysts is often summarized by the yield and enantiomeric excess (ee) of the product, as shown in the table below for representative asymmetric reactions catalyzed by related chiral systems.
| Reaction Type | Catalyst System Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Addition to Aldehyde | Ru / Chiral Phosphine | Arylboronic acid + Aliphatic aldehyde | up to 96% | up to 95% | nih.gov |
| Baylis-Hillman | Ti / Chiral Dimerized Ligand | α-Naphthyl acrylate (B77674) + Aldehyde | Good | up to 90% | 140.122.64 |
| Reductive Cyclization | Cu / Chiral Phosphine (Ph-BPE) | 2'-vinyl-biaryl-2-imine | up to 98% | up to 99% | unizar.es |
| Michael Addition | Squaramide Organocatalyst | 4-Hydroxycoumarin + Chalcone | up to 96% | up to 96% | rsc.org |
Functionalization Reactions via C-B Bond Transformation
The carbon-boron (C-B) bond in organoboronic acids is a versatile functional handle that enables a wide array of chemical transformations. In the case of this compound, the C(sp³)-B bond offers a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, distinct from the reactivity of the aromatic ring or the cyano group. The activation of this bond, often mediated by bases or transition metals, allows for the strategic diversification of the benzylboronic acid core structure.
Homologation and Chain Elongation Strategies
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit or more, and related chain elongation strategies are fundamental in organic synthesis for building molecular complexity. For benzylboronic acids, these transformations typically leverage the nucleophilic character of the benzylic carbon upon activation of the C-B bond.
Recent studies have demonstrated that strong bases can facilitate the cleavage of the C-B bond in benzyl boronates to generate highly reactive benzyl carbanion species. nih.govrsc.org The formation of a tetracoordinated 'ate' complex between the boronic ester and a base like potassium tert-butoxide (tBuOK) is a key step. nih.govresearchgate.net With a sufficient excess of a strong alkoxide base, this complex can undergo full deborylation to yield a free benzyl potassium species, which is a potent nucleophile. rsc.orgresearchgate.net
This in situ-generated carbanion can then be intercepted by various carbon-based electrophiles to form a new C-C bond, effectively elongating the carbon skeleton at the benzylic position. This method provides a transition-metal-free pathway for functionalization. nih.gov Suitable electrophiles for this strategy include aldehydes, ketones, and epoxides, which react with the benzylic nucleophile to introduce new functionalized carbon chains.
Table 1: Representative Chain Elongation Reactions of Base-Activated Benzylboronates
| Electrophile | Reagent/Conditions | Product Type |
|---|---|---|
| Aldehyde (R-CHO) | 1. This compound pinacol (B44631) ester, tBuOK (excess) 2. R-CHO | Secondary alcohol with an extended carbon chain |
| Ketone (R₂C=O) | 1. This compound pinacol ester, tBuOK (excess) 2. R₂C=O | Tertiary alcohol with an extended carbon chain |
This table illustrates potential reaction pathways based on the established reactivity of base-activated benzylic boronates.
Deborylative Cyano Functionalization
Deborylative functionalization involves the replacement of the boronic acid or ester group with another functional group. While this compound already possesses a cyano moiety on the aromatic ring, the deborylative cyanation reaction represents a fundamental transformation pathway for the boronic acid group itself. This reaction is well-documented for aryl boronic acids and demonstrates the utility of the C-B bond as a synthetic linchpin. rsc.org
The transformation is typically achieved using transition metal catalysis, with palladium, rhodium, and copper complexes being effective. rsc.org Various cyanating agents can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), benzyl thiocyanate, and 2,6-dimethyl-2-heptenenitrile (DMMN). rsc.org The general mechanism involves an oxidative addition or transmetalation step with the catalyst, followed by reductive elimination to form the C-CN bond and regenerate the active catalyst. rsc.org
For instance, palladium-catalyzed deborylative cyanation often proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. rsc.org The reaction of an organoboronic acid with a cyanating agent in the presence of a palladium catalyst and a suitable ligand leads to the corresponding nitrile. Although this specific transformation would be redundant for this compound, it is a key reaction within the broader class of benzylboronic acids and highlights the synthetic potential of the C-B bond.
Table 2: Catalytic Systems for Deborylative Cyanation of Organoboronic Acids
| Catalyst | Cyanating Agent | Base/Additive | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄ | Benzyl thiocyanate | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | One of the pioneering methods for this transformation. rsc.org |
| [Rh(Cl)(cod)]₂ | DMMN | Cs₂CO₃ | Effective for a range of aryl boronic acids. rsc.org |
| IL-PdCl₄ | Aryl thiocyanates | Na₂CO₃ (aq.) | Utilizes an ionic liquid-supported palladium catalyst under mild conditions. rsc.org |
This table summarizes findings from studies on aryl boronic acids, which are indicative of general reactivity patterns for organoboronic acids. rsc.org
Specific Limitations and Opportunities in C-H Functionalization for Benzylboronic Acids
Direct C-H functionalization is a highly desirable strategy in synthesis as it allows for the modification of molecules without pre-installed functional groups. yale.edu However, the application of these methods to benzylboronic acids presents both specific challenges and unique opportunities.
Limitations: A significant limitation is the incompatibility of certain catalytic systems with benzylboronic acids. For example, in a silver(I) nitrate-catalyzed, persulfate-mediated C-H functionalization of quinones with boronic acids, the reaction proved effective for a wide range of aryl- and alkylboronic acids. However, benzylboronic acids were reported to fail under these specific reaction conditions, highlighting a limitation in their substrate scope for this particular methodology. organic-chemistry.org The reasons for this failure could be multifaceted, potentially involving unwanted side reactions at the benzylic position or incompatibility with the catalytic cycle.
Opportunities: Conversely, the presence of the benzylic C-H bonds in this compound offers a prime opportunity for targeted functionalization. The benzylic position is inherently activated towards various transformations, including deprotonation. rsc.org A promising strategy involves the use of electrophilic transition metal complexes that can coordinate to the phenyl ring in an η⁶-fashion. This π-coordination acidifies the benzylic C-H protons, facilitating their removal by a base to generate a stabilized benzylic carbanion. rsc.org This carbanion can then react with electrophiles, enabling a range of functionalizations directly at the benzylic carbon. This approach provides a complementary method to the base-mediated C-B bond cleavage, targeting the C-H bonds instead. This strategy expands the toolkit for modifying alkylarenes and is a significant area of opportunity for elaborating on the structure of benzylboronic acids. rsc.org
Table 3: Comparison of C-H Functionalization Approaches for Benzylboronic Acids
| Approach | Target C-H Bond | Method | Outcome for Benzylboronic Acids |
|---|---|---|---|
| Limitation | Aromatic C-H of coupling partner | Ag(I)-catalyzed reaction with quinones | Failure to couple; substrate incompatibility observed. organic-chemistry.org |
| Opportunity | Benzylic C-H | Deprotonation via transition-metal π-coordination | Feasible pathway to generate a benzylic carbanion for subsequent reaction with electrophiles. rsc.org |
Future Prospects and Interdisciplinary Research Avenues for 2 Cyanobenzyl Boronic Acid
Innovation in Sustainable and Efficient Synthetic Methodologies
The future synthesis of (2-Cyanobenzyl)boronic acid is poised to benefit from the integration of green chemistry principles to enhance sustainability and efficiency. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Innovations in this area are expected to focus on several key aspects:
Biocatalysis : The use of enzymes as catalysts offers a promising avenue for the sustainable synthesis of boronic acid derivatives. Biocatalytic processes operate under mild conditions and exhibit high selectivity, thereby reducing energy consumption and by-product formation. Future research could explore the development of specific enzymes for the regioselective borylation of 2-cyanotoluene or the oxidation of the corresponding boronate esters.
Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer operation. The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production.
Electrochemical Synthesis : Electrosynthesis represents a green alternative to conventional chemical redox reactions, as it utilizes electricity as a clean reagent. The electrocarboxylation of related compounds to synthesize derivatives like cyanobenzoic acid showcases the potential of electrochemical methods in introducing functional groups under environmentally benign conditions. mdpi.com This approach could be adapted for the synthesis of this compound.
Alternative Solvents : The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of chemical processes. Research into the synthesis of this compound in these sustainable solvent systems is a key area for future exploration. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |
| Flow Chemistry | Improved yield and safety, scalability | Reactor design and optimization |
| Electrosynthesis | Use of clean reagent (electricity), mild conditions | Electrode material development |
| Alternative Solvents | Reduced environmental impact, improved safety | Solvent screening and process optimization |
Design and Development of Advanced Catalytic Systems and Processes
The dual functionality of this compound, comprising a Lewis acidic boronic acid and a nucleophilic cyano group, makes it a compelling candidate for the design of novel catalytic systems.
Organocatalysis : Boronic acids have emerged as versatile organocatalysts for a range of chemical transformations. nih.govnih.gov The electron-withdrawing nature of the cyano group in this compound can modulate the Lewis acidity of the boron center, potentially leading to unique catalytic activities and selectivities. Future research could explore its application in reactions such as amide bond formation, glycosylation, and aldol (B89426) reactions. nih.gov
Bifunctional Catalysis : The presence of both a Lewis acid (boronic acid) and a Lewis base (cyano group) within the same molecule opens the door to bifunctional catalysis. This intramolecular cooperativity could enable novel reaction pathways and enhance catalytic efficiency. For instance, the boronic acid could activate an electrophile while the cyano group interacts with a nucleophile, facilitating a specific transformation.
Immobilized Catalysts : The immobilization of this compound onto solid supports, such as polymers or silica, could lead to the development of heterogeneous catalysts. These immobilized systems offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective chemical processes.
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. A combination of experimental and computational techniques will be instrumental in achieving this.
Kinetic Studies : Detailed kinetic analysis of reactions catalyzed by or involving this compound can provide valuable insights into reaction rates, orders, and the influence of various parameters. This information is essential for elucidating reaction pathways and identifying rate-determining steps.
Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Modeling : Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.combiointerfaceresearch.commdpi.com DFT studies on this compound could be employed to:
Calculate its acidity and predict its catalytic activity.
Model transition states of reactions to understand reaction barriers and selectivity.
Investigate non-covalent interactions that may play a role in its binding and catalytic behavior. acs.org
| Investigation Technique | Key Insights Provided |
| Kinetic Studies | Reaction rates, rate-determining steps, and reaction orders. |
| Spectroscopic Analysis | Identification and characterization of reaction intermediates. |
| Computational Modeling (DFT) | Electronic structure, reaction pathways, and transition state analysis. |
Exploration of this compound in Complex Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The unique structure of this compound makes it an attractive component for the design of novel MCRs and cascade reactions.
Passerini and Ugi Reactions : The Passerini and Ugi reactions are well-known isocyanide-based MCRs. nih.govbaranlab.orgorganic-chemistry.org While boronic acids have been explored in Passerini-type reactions, the specific use of this compound could offer new possibilities. researchgate.net The cyano group could potentially participate in the reaction or influence the reactivity of the boronic acid moiety.
Cascade Reactions : Cascade reactions, where a series of intramolecular reactions are triggered by a single event, allow for the rapid construction of complex molecular architectures. The dual functionality of this compound could be exploited to design novel cascade sequences. For instance, an initial reaction at the boronic acid could trigger a subsequent cyclization or addition involving the cyano group.
Applications in Advanced Materials Science (e.g., Responsive Polymers, Smart Hydrogels, and Synthetic Receptors)
The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their use in a variety of "smart" materials that can respond to specific stimuli. The incorporation of the cyanobenzyl moiety could impart additional functionalities to these materials.
Responsive Polymers : Boronic acid-containing polymers can exhibit responsiveness to changes in pH and the concentration of diols, such as glucose. nih.gov The introduction of the cyano group from this compound into a polymer backbone could influence its electronic properties, solubility, and responsiveness. Furthermore, the cyano group could serve as a handle for further chemical modification, allowing for the creation of multifunctional polymers.
Smart Hydrogels : Hydrogels are crosslinked polymer networks that can absorb large amounts of water. "Smart" hydrogels can undergo volume changes in response to external stimuli. mdpi.comnih.gov Hydrogels incorporating this compound could exhibit dual responsiveness. The boronic acid moiety would confer pH and glucose sensitivity, while the cyano group could potentially respond to other stimuli or be used to modulate the mechanical properties of the hydrogel. mdpi.comnih.gov For instance, the polarity of the cyano group could affect the swelling behavior of the hydrogel.
Synthetic Receptors : Boronic acids are widely used as synthetic receptors for the recognition of saccharides and other diol-containing molecules. nih.govbath.ac.ukutexas.edu The cyano group in this compound could participate in secondary binding interactions, such as hydrogen bonding or dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity for specific analytes. rsc.org This could be particularly useful in the development of highly sensitive and selective chemical sensors. nih.gov
| Material Type | Potential Role of this compound | Key Properties |
| Responsive Polymers | Monomer for polymerization, provides dual functionality | pH/glucose sensitivity, tunable electronic properties |
| Smart Hydrogels | Crosslinker or functional monomer | Stimuli-responsive swelling, tunable mechanical properties |
| Synthetic Receptors | Recognition element with secondary binding site | Enhanced affinity and selectivity for analytes |
Q & A
Basic: What are the key synthetic strategies for preparing (2-Cyanobenzyl)boronic acid and derivatives?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-to-boronic acid conversion using lithiation or Grignard reagents. For this compound:
- Step 1: Start with 2-cyanobenzyl halide. Use a palladium catalyst and bis(pinacolato)diboron for Miyaura borylation .
- Step 2: Purify intermediates (e.g., pinacol esters) to avoid boroxine formation during hydrolysis .
- Challenge: The cyanobenzyl group may sterically hinder coupling; optimize ligands (e.g., SPhos) and reaction temperature .
Basic: How can boronic acid trimerization be mitigated during characterization?
Methodological Answer:
Boronic acids often form boroxines (trimers) under mass spectrometry (MS) conditions. Solutions include:
- Derivatization: Convert to boronic esters (e.g., pinacol) before analysis. For peptides, use 2,5-dihydroxybenzoic acid (DHB) as an on-plate derivatizing agent in MALDI-MS to stabilize the analyte .
- Alternative Ionization: Electrospray ionization (ESI) with ammonium acetate buffers reduces dehydration artifacts .
Basic: What design principles apply to boronic acid-based drug candidates?
Methodological Answer:
Key approaches include:
- Substrate Mimicry: Replace catalytic residues (e.g., Thr1 in proteasomes) with boronic acids for covalent inhibition (e.g., Bortezomib) .
- Bioisosterism: Substitute carboxylic acids with boronic acids to enhance binding affinity (e.g., tubulin inhibitors) .
- Rational Design: Use computational docking to predict binding modes, leveraging boron’s reversible electrophilicity .
Advanced: How do binding kinetics between this compound and diols impact sensor design?
Methodological Answer:
Kinetic parameters (e.g., kon, koff) determine sensor response time. Use stopped-flow fluorescence to measure:
- Step 1: Mix boronic acid with diols (e.g., glucose) under physiological pH.
- Step 2: Track fluorescence quenching over milliseconds. kon follows: Fructose > Mannose > Glucose .
- Implication: For real-time glucose monitoring, prioritize high kon diols to minimize lag .
Advanced: How can machine learning optimize boronic acid selection for target applications?
Methodological Answer:
- QSAR Descriptors: Generate 613 parameters (e.g., logP, polar surface area) from RDKit/Mordred libraries .
- PCA + Clustering: Reduce dimensionality via principal component analysis (PCA), then apply k-means clustering to group boronic acids by chemical space .
- Validation: Prioritize clusters with high in-house availability or commercial diversity .
Advanced: Can photoresponsive boronic acids enable spatiotemporal control in drug delivery?
Methodological Answer:
Yes. Azobenzene-boronic acid hybrids exhibit light-dependent binding:
- E → Z Isomerization: Irradiation with blue/red light increases diol binding affinity by 20-fold.
- Application: Use Z-isomer-enriched hydrogels for controlled drug release (e.g., fluorophore-tagged diols) .
Advanced: What assays validate the anticancer mechanism of this compound derivatives?
Methodological Answer:
- Tubulin Polymerization Assay: Compare IC50 values of boronic acid derivatives vs. combretastatin A-4. Use fluorescence-based polymerization inhibition (e.g., paclitaxel-displacement) .
- Apoptosis Detection: FACScan analysis of caspase-3 activation in Jurkat cells after 8-hour incubation .
Advanced: How does thermal stability of boronic acids affect material applications?
Methodological Answer:
- TGA Analysis: Degradation onset temperatures correlate with substituent electronegativity. For this compound:
Advanced: How do secondary interactions influence glycoprotein binding to boronic acid surfaces?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on gold substrates.
- Findings: Non-specific interactions (e.g., hydrophobic) dominate unless suppressed by high-pH borate buffers .
Advanced: What advances in electrochemical sensing leverage boronic acid-diol interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
